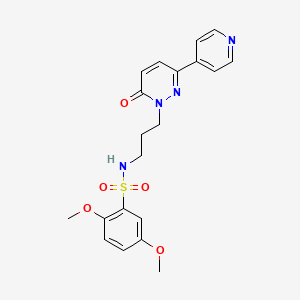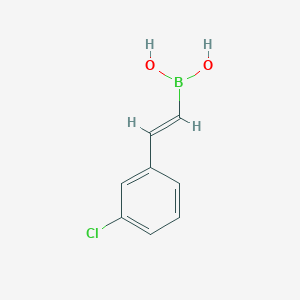![molecular formula C18H16N4O B2464050 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide CAS No. 1798511-69-9](/img/structure/B2464050.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide, commonly known as PPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPB belongs to the class of pyrrolopyridine compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Aplicaciones Científicas De Investigación
Antitumor Activity in Experimental Models
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide and its derivatives have demonstrated significant potential in the field of oncology. Notably, analogues of this compound, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown promising results in the treatment of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds act as cyclin-dependent kinase 1 inhibitors and have been effective in reducing cell proliferation and inducing caspase-dependent apoptotic responses in DMPM cells. Additionally, their synergistic effect with paclitaxel has enhanced cytotoxic effects in DMPM cells, and they have shown significant tumor volume inhibition in mouse models of DMPM xenografts (Carbone et al., 2013).
Synthesis of Key Pharmaceutical Intermediates
The compound and its related structures play a crucial role in the synthesis of pharmaceutical intermediates. For example, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, involves introducing the aminomethyl moiety via a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).
Development of Anticancer Agents
Several scaffolds based on pyrrolyl-pyridine heterocyclic compounds, related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide, have been synthesized and screened for their anticancer activity. These compounds have shown significant anticancer activity against human cervical cancer cell lines (Hela) and human breast cancer cell lines (MCF-7) (Mallisetty et al., 2023).
Functionalization for Agrochemicals and Functional Materials
Research has been conducted on the functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), a compound closely related to the main subject, for applications in agrochemicals and functional materials. This includes introducing amino groups and converting derivatives to podant-type compounds and polyacetylenes, some of which have exhibited high fungicidal activity (Minakata et al., 1992).
Synthesis and Properties Studies
The synthesis and properties of 1H-pyrrolo[2,3-b]pyridines have been extensively studied, revealing their potential for undergoing various reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. These studies contribute to a better understanding of their chemical behavior and potential applications (Herbert & Wibberley, 1969).
Mecanismo De Acción
Target of Action
The primary target of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide, also known as 3-cyano-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound acts as an inhibitor, preventing this process and thereby reducing the activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFR by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various biological processes such as organ development, cell proliferation and migration, and angiogenesis .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Propiedades
IUPAC Name |
3-cyano-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-13-14-4-1-5-16(12-14)18(23)21-9-3-10-22-11-7-15-6-2-8-20-17(15)22/h1-2,4-8,11-12H,3,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLOXMXTRMGZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2463968.png)

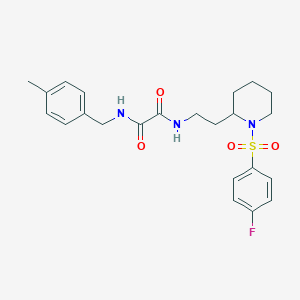
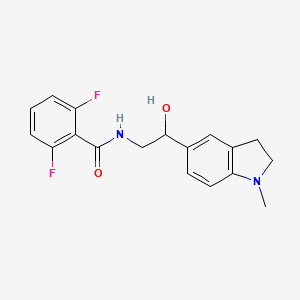
![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2463974.png)
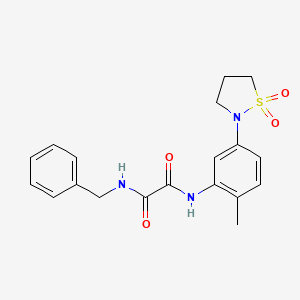
![N-[3-(4-methylpiperidin-1-yl)propyl]-3-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2463977.png)
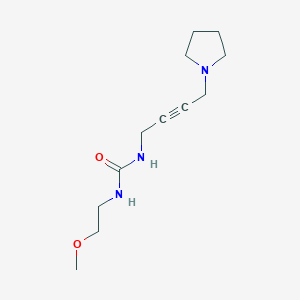
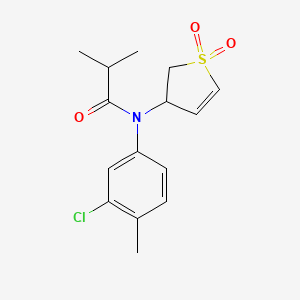

![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)
![N-(4-acetylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2463985.png)
